methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15648865
InChI: InChI=1S/C17H18BrNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+
SMILES:
Molecular Formula: C17H18BrNO3S2
Molecular Weight: 428.4 g/mol

methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

CAS No.:

Cat. No.: VC15648865

Molecular Formula: C17H18BrNO3S2

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate -

Specification

Molecular Formula C17H18BrNO3S2
Molecular Weight 428.4 g/mol
IUPAC Name methyl 6-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Standard InChI InChI=1S/C17H18BrNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+
Standard InChI Key PCNPYVOBEAMRQT-SDNWHVSQSA-N
Isomeric SMILES COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S
Canonical SMILES COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Introduction

Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structural features, including a thiazolidinone ring, a bromobenzylidene moiety, and a hexanoate group. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactions. These may include condensation reactions between substituted benzaldehydes and thiosemicarbazides or other precursors, followed by cyclization to form the thiazolidinone ring. The specific conditions, such as solvents and catalysts, can vary depending on the desired yield and purity.

Biological Activities and Applications

Thiazolidinone derivatives, including methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate, are known for their diverse biological activities:

  • Pharmaceutical Development: Potential applications in drug development targeting various diseases, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Material Science: The unique chemical properties may allow for applications in advanced materials production.

  • Chemical Research: Serves as a building block for more complex molecules and facilitates the exploration of new reaction mechanisms.

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoateC17H18BrNO3S2Contains a 4-bromobenzylidene group, enhancing reactivity and biological interactions.
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoateNot explicitly providedDiffers in the position of the bromine substituent, potentially affecting biological activity.
Methyl 6-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoateNot explicitly providedVariations in substituent groups influence biological activity.

Research Findings and Future Directions

Research into thiazolidinone derivatives highlights their potential therapeutic applications. The specific bromobenzylidene substituent in methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate may enhance its reactivity and biological interactions compared to other similar compounds. Further studies are needed to fully explore its biological activities and potential applications in medicine and material science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator